molecular formula C8H8ClNO B3235884 7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 1356542-53-4

7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Cat. No.: B3235884
CAS No.: 1356542-53-4
M. Wt: 169.61 g/mol
InChI Key: BRDDXQFWKZKYKS-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS: 1356542-53-4) is a versatile chlorine-functionalized dihydropyranopyridine scaffold of significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics. Its primary research value lies in its role as a critical synthetic intermediate for constructing potent and selective metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs) . The core 3,4-dihydro-2H-pyrano[2,3-b]pyridine structure is a privileged scaffold in drug discovery, and the chlorine atom at the 7-position provides a reactive handle for further functionalization via cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR) . Researchers utilize this compound to develop advanced PET radioligands, such as the carboxamide derivative [11C]mG2N001, which is used for high-contrast imaging of mGluR2 in the brain . This application is crucial for understanding the receptor's function in neuropsychiatric disorders like schizophrenia, anxiety, and Alzheimer's disease, and for evaluating target engagement of novel drug candidates. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-4-3-6-2-1-5-11-8(6)10-7/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDDXQFWKZKYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=C(C=C2)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240712
Record name 2H-Pyrano[2,3-b]pyridine, 7-chloro-3,4-dihydro-
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Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356542-53-4
Record name 2H-Pyrano[2,3-b]pyridine, 7-chloro-3,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356542-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[2,3-b]pyridine, 7-chloro-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Chloro 3,4 Dihydro 2h Pyrano 2,3 B Pyridine and Its Derivatives

Established Synthetic Routes to 7-Chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

The synthesis of the this compound core can be approached through several strategic methodologies, primarily involving the construction of the pyran ring onto a pre-existing chlorinated pyridine (B92270) framework or the chlorination of a pyranopyridine precursor.

Multi-component Reactions in Pyrano[2,3-b]pyridine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrano[2,3-b]pyridines. nih.gov These one-pot reactions combine three or more starting materials to form a product that incorporates the majority of the atoms from the reactants. nih.gov While a direct MCR for this compound is not extensively documented, analogous syntheses of related pyranopyridine structures suggest a plausible pathway.

A hypothetical MCR for the target molecule could involve the reaction of a chlorinated 2-hydroxypyridine (B17775) derivative, an α,β-unsaturated aldehyde, and a suitable active methylene (B1212753) compound. The general mechanism often proceeds through a series of condensation and cyclization reactions. For instance, the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines with aryl aldehydes and malononitrile (B47326) has been shown to produce pyrano[2,3-b]pyridone derivatives. fao.org Adapting this to the target compound would necessitate a chlorinated pyridine starting material.

Reactant 1Reactant 2Reactant 3CatalystProduct Type
Chlorinated 2-hydroxypyridineα,β-Unsaturated aldehydeMalononitrileBase (e.g., K₂CO₃)Pyrano[2,3-b]pyridine
Chlorinated 2-aminopyridineβ-KetoesterAldehydeAcid or BaseDihydropyranopyridine

This table represents a generalized and hypothetical approach based on known MCRs for similar heterocyclic systems.

Cyclization and Condensation Strategies

Cyclization and condensation reactions are fundamental to the synthesis of the pyrano[2,3-b]pyridine core. These strategies typically involve the formation of the pyran ring by an intramolecular reaction on a suitably functionalized pyridine precursor.

One potential route involves the reaction of a chlorinated 2-hydroxypyridine with an appropriate three-carbon synthon. For example, a Williamson ether synthesis between a chlorinated 2-hydroxypyridine and a 3-halopropanol derivative could be followed by an intramolecular cyclization to form the dihydropyran ring.

Another strategy involves the cyclo-condensation reaction of an amino cyano spiro pyrano derivative with arylidene malononitrile derivatives, which has been used to synthesize fused pyrano[2,3-b]pyridine derivatives. ekb.eg A key intermediate for the synthesis of chloro-substituted pyrano[2,3-b]pyridines is ethyl 5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate, which can be synthesized from a 2,6-dihydroxypyridine (B1200036) derivative. This chloro derivative can then be further modified.

Regioselective Synthesis of Chlorinated Pyrano[2,3-b]pyridine Systems

Achieving regioselectivity in the synthesis of chlorinated pyrano[2,3-b]pyridine systems is crucial. The position of the chlorine atom significantly influences the properties of the final compound. The synthesis can either start from a pre-chlorinated pyridine precursor, which ensures the position of the halogen, or involve the regioselective chlorination of the pyrano[2,3-b]pyridine scaffold.

The Doebner-Miller synthesis of 7-chloroquinaldine, a related heterocyclic system, highlights the importance of the oxidant in controlling the regioselectivity of the reaction. google.com Similar considerations would be vital in a de novo synthesis of the pyrano[2,3-b]pyridine ring. Alternatively, the regioselective functionalization of pyridines via pyridyne intermediates offers a modern approach to introduce substituents at specific positions. nih.gov For instance, a 3-chloropyridine (B48278) can be regioselectively difunctionalized at the 3- and 4-positions.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key synthetic transformations is essential for optimizing reaction conditions and improving yields.

Role of Catalysis in Pyrano[2,3-b]pyridine Formation (e.g., Organocatalysis, Base Catalysis)

Catalysis plays a pivotal role in the synthesis of pyrano[2,3-b]pyridines. Both organocatalysis and base catalysis are commonly employed to facilitate the key bond-forming steps.

Base Catalysis: Bases such as piperidine (B6355638) or potassium carbonate are frequently used to promote condensation reactions. fao.orgekb.eg In a typical multi-component reaction, the base can deprotonate an active methylene compound, which then acts as a nucleophile. A proposed mechanism for the formation of pyrano[2,3-d]pyrimidine products often involves a base-catalyzed cascade of reactions. researchgate.net

Organocatalysis: Organocatalysts, such as proline and its derivatives, have been utilized in the synthesis of pyranopyridine derivatives. These catalysts can activate substrates through the formation of iminium or enamine intermediates, facilitating cycloaddition reactions.

A plausible mechanism for the formation of pyrano[3,2-b]pyran, a related system, catalyzed by Si–Mg–FA involves the activation of the aldehyde by the catalyst, followed by a Knoevenagel condensation, Michael addition, and subsequent cyclization. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

Asymmetric Synthesis Approaches for Chiral this compound Analogues

Asymmetric synthesis methodologies are broadly categorized into two main strategies: the use of chiral auxiliaries and enantioselective catalysis. Both approaches offer distinct advantages for the construction of chiral molecules and can be conceptually applied to the synthesis of chiral derivatives of this compound.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule to a non-chiral substrate. This auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. This method is often robust and predictable, providing high diastereoselectivity.

A hypothetical application to the synthesis of a chiral this compound analogue could involve attaching a well-known chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to a precursor molecule. For instance, a 2-pyridone intermediate could be N-acylated with a chiral auxiliary-bearing acyl group. Subsequent diastereoselective transformations, such as a Michael addition to form the pyran ring, would be directed by the steric and electronic properties of the auxiliary. The final step would involve the cleavage of the auxiliary to afford the chiral pyranopyridine.

Table 1: Examples of Common Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryClassPotential Application in Synthesis
Evans OxazolidinonesAmino alcohol derivativeDiastereoselective alkylations, aldol (B89426) reactions, and conjugate additions of an acyl derivative of a pyridone precursor.
PseudoephedrineAmino alcoholUsed to form chiral amides, directing the diastereoselective alkylation at the α-position to the carbonyl group.
CamphorsultamSulfonamideEmployed in a variety of stereoselective reactions including Diels-Alder reactions and conjugate additions.
(R)- and (S)-tert-ButanesulfinamideSulfinamideUsed for the asymmetric synthesis of chiral amines through the addition of nucleophiles to sulfinyl imines. nih.gov

This table presents potential applications as direct synthesis of the target compound using these auxiliaries has not been reported.

The choice of chiral auxiliary is critical and depends on the specific reaction and the desired stereochemical outcome. The predictability and high diastereoselectivities often achieved make this a valuable, albeit less atom-economical, approach compared to catalytic methods.

Enantioselective Catalysis

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is often preferred in large-scale synthesis. Organocatalysis and transition-metal catalysis are the two major pillars of this field.

For the synthesis of chiral this compound analogues, several enantioselective catalytic reactions could be envisioned for the key stereocenter-forming step. An organocatalytic Michael addition to an α,β-unsaturated aldehyde or ketone precursor could establish the stereochemistry of the dihydropyran ring. au.dk Chiral secondary amines, such as those derived from proline, are known to effectively catalyze such transformations. au.dk

Alternatively, a transition-metal catalyzed asymmetric reaction, such as a hetero-Diels-Alder reaction, could be employed to construct the pyran ring with high enantioselectivity. Chiral Lewis acid catalysts, for example, have been shown to be effective in promoting asymmetric cycloaddition reactions.

Table 2: Potentially Applicable Enantioselective Catalytic Reactions

Reaction TypeCatalyst TypeRelevant Substrate for Analogue SynthesisTypical Enantioselectivities
Asymmetric Michael AdditionChiral secondary amine (e.g., proline derivative)α,β-Unsaturated ketone/aldehyde attached to a pyridine coreOften >90% ee
Asymmetric Hetero-Diels-AlderChiral Lewis Acid (e.g., BINOL-derived)Dienes and aldehydes/ketones derived from a pyridine precursorCan exceed 95% ee
Asymmetric HydrogenationChiral phosphine-metal complex (e.g., Rh-BINAP)An unsaturated pyranopyridine precursorFrequently >99% ee

This table is illustrative of the types of reactions that could be adapted for the synthesis of the target compound.

While the direct application of these methods to this compound has yet to be described in the scientific literature, the successful use of these strategies in the synthesis of other complex heterocyclic molecules provides a strong foundation for the development of asymmetric routes to this and related chiral analogues.

Advanced Spectroscopic and Analytical Characterization of 7 Chloro 3,4 Dihydro 2h Pyrano 2,3 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound. For 7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine, a complete NMR analysis would provide unambiguous evidence for its bicyclic structure.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the aliphatic protons of the dihydropyran ring. The chemical shifts, integration values (proton count), and coupling patterns (spin-spin splitting) would confirm the connectivity of the atoms. For instance, the protons on the dihydropyran ring would likely appear as multiplets in the upfield region, while the aromatic protons on the pyridine ring would be found further downfield.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The spectrum would be expected to show signals corresponding to the aliphatic carbons of the pyran ring and the aromatic carbons of the pyridine ring, including the carbon atom bonded to the chlorine.

However, specific, experimentally determined chemical shifts and coupling constants for this compound are not available in published literature.

Table 1: Predicted ¹H and ¹³C NMR Data (Hypothetical)

Atom No. Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 - Aliphatic Region
C3 Aliphatic Multiplet Aliphatic Region
C4 Aliphatic Multiplet Aliphatic Region
C4a - Aromatic Region
C5 Aromatic Doublet Aromatic Region
C6 Aromatic Doublet Aromatic Region
C7 - Aromatic Region (C-Cl)
C8a - Aromatic Region

Note: This table is for illustrative purposes only, as experimental data is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₈H₈ClNO), high-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula. The mass spectrum would display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Analysis of the fragmentation pattern would provide insight into the stability of the pyranopyridine ring system.

Despite the utility of this technique, specific mass spectral data, including the molecular ion peak and fragmentation pathways for this compound, are not documented in accessible scientific sources.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for:

C-Cl stretch: Indicating the presence of the chloro group.

C=C and C=N stretching: Associated with the pyridine ring.

C-O-C stretching: From the ether linkage in the dihydropyran ring.

Aliphatic C-H stretching: From the -CH₂- groups of the dihydropyran ring.

Aromatic C-H stretching: From the pyridine ring.

A detailed analysis of these spectra could confirm the presence of the key structural components. However, no published IR or Raman spectra for this specific compound could be located.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information. If a suitable single crystal of this compound could be grown, this technique would offer an unambiguous confirmation of its molecular geometry and stereochemistry. The resulting data would be the gold standard for structural validation. A search of crystallographic databases did not yield any results for this compound, indicating that its crystal structure has not been determined or reported.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its isolation.

High-Performance Liquid Chromatography (HPLC): A validated HPLC method would be used to determine the purity of this compound. The analysis would provide a retention time specific to the compound under defined conditions (e.g., column type, mobile phase, flow rate) and allow for quantification of any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds and would be used to both separate the compound from a mixture and confirm its identity based on its mass spectrum.

Specific chromatographic conditions (e.g., retention times, columns, and mobile phases) for the analysis of this compound are not available in the reviewed literature.

Computational and Theoretical Investigations of 7 Chloro 3,4 Dihydro 2h Pyrano 2,3 B Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These methods provide insights that are difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density Distribution

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A typical study on 7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms.

Following optimization, calculations would determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electron density distribution maps would further illustrate the electronic landscape of the molecule, showing which atoms or regions are electron-rich or electron-deficient. This information is critical for predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis would generate a 3D map of the electrostatic potential on the molecule's surface. This map uses a color spectrum to visualize the charge distribution: red typically indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. The MEP map is an invaluable tool for predicting non-covalent interactions, such as hydrogen bonding, and for identifying the most probable sites for chemical reactions.

Molecular Dynamics Simulations of Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains a non-aromatic dihydropyran ring, MD simulations would be employed to explore its conformational landscape.

By simulating the molecule's behavior in a solvent (typically water) at a specific temperature, researchers could identify the most stable conformations (low-energy states) and the energy barriers between them. This analysis provides a dynamic picture of the molecule's flexibility and the range of shapes it can adopt, which is essential for understanding how it might fit into the binding site of a biological target.

In Silico Prediction of Physico-Chemical Parameters Relevant to Molecular Interactions

In the early stages of drug discovery, in silico (computer-based) tools are used to predict key physico-chemical properties that influence a molecule's behavior in a biological system. These predictions help assess the "drug-likeness" of a compound. For this compound, these calculations would typically yield data for properties such as those listed in the table below. Adherence to established guidelines, like Lipinski's Rule of Five, would also be evaluated to predict potential oral bioavailability.

ParameterPredicted ValueDescription
Molecular Weight (g/mol)Data not availableThe sum of the atomic weights of all atoms in the molecule.
LogP (Octanol-Water Partition Coefficient)Data not availableA measure of the molecule's lipophilicity or hydrophobicity.
Topological Polar Surface Area (TPSA) (Ų)Data not availableThe surface sum over all polar atoms, a predictor of drug transport properties.
Number of Hydrogen Bond DonorsData not availableThe number of N-H or O-H bonds in the molecule.
Number of Hydrogen Bond AcceptorsData not availableThe number of nitrogen or oxygen atoms.
Number of Rotatable BondsData not availableA measure of molecular flexibility.

Computational Docking and Molecular Modeling for Target Engagement Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). If a biological target for this compound were hypothesized, docking simulations would be performed to model its binding mode within the receptor's active site.

The simulation would generate a binding affinity score (often in kcal/mol), which estimates the strength of the interaction. Lower scores typically indicate stronger binding. The analysis would also detail the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the ligand and the amino acid residues of the protein. These detailed models are crucial for understanding the basis of potential biological activity and for guiding the rational design of more potent analogues.

Structure Activity Relationship Sar Studies in 7 Chloro 3,4 Dihydro 2h Pyrano 2,3 B Pyridine Derivatives

Impact of Substituent Variation on Molecular Activity Profiles

Research on various pyrano[2,3-b]pyridine analogs demonstrates that the nature and position of substituents on the heterocyclic core significantly influence their biological activity. While direct studies on the 7-chloro derivative are scarce, research on analogous compounds reveals key trends.

For instance, in a series of 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines, substitutions at the 6-position of the pyranopyridine ring and on the 2-phenyl ring were found to be critical for their antirhinovirus activity. nih.gov A study highlighted that the introduction of a bromo or a methylsulfonyl group at the 6-position, combined with dichlorophenyl substitution, resulted in potent antiviral agents. nih.gov This suggests that electron-withdrawing groups at this position can enhance biological activity.

Furthermore, studies on other fused pyrano[2,3-b]pyridine derivatives have shown that the introduction of different aryl and alkyl groups can modulate their antimicrobial properties. For example, certain spiro pyrano[2,3-b]pyridine derivatives have exhibited moderate to effective action against various microorganisms, with the specific substituents playing a vital role in their spectrum of activity. ekb.egekb.eg

The following table summarizes the impact of various substituents on the biological activity of pyrano[2,3-b]pyridine analogs, providing a basis for predicting the effects of modifications to the 7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold.

Scaffold Substituent(s) Biological Activity Reference
3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine6-Bromo, 3',4'-dichlorophenylPotent antirhinovirus activity nih.gov
3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine6-(Methylsulfonyl), 3',4'-dichlorophenylPotent antirhinovirus activity nih.gov
Spiro[indoline-3,4'-pyrano[2,3-b]pyridine]Various arylidene malononitrile (B47326) derivativesAntimicrobial activity ekb.egekb.eg

Positional Effects of Chlorination on the Pyrano[2,3-b]pyridine Core

For example, in a study of 2-oxo-pyrano(2,3-b)quinoline derivatives, the 7-chloro derivative was identified as a very effective antimalarial agent. nih.gov This highlights the significance of the chlorine atom's placement on the pyridine (B92270) ring portion of the fused heterocyclic system. The electronic effects of the chlorine atom, such as its electron-withdrawing nature, can influence the molecule's ability to interact with biological targets.

Stereochemical Influences on Molecular Recognition and Binding

The stereochemistry of 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivatives can play a crucial role in their interaction with biological macromolecules. The chiral centers within the dihydropyran ring can lead to different enantiomers or diastereomers, which may exhibit distinct biological activities.

Although specific studies on the stereochemistry of this compound are not available, research on related chiral heterocyclic compounds consistently demonstrates the importance of stereoisomerism. For instance, in many biologically active molecules, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

The three-dimensional arrangement of atoms in a molecule determines its shape and ability to fit into the binding site of a target protein. Therefore, the specific stereoconfiguration of substituents on the pyranopyridine core would be expected to significantly impact molecular recognition and binding affinity.

QSAR Modeling for Predicting Structure-Function Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound derivatives were found in the reviewed literature, QSAR studies on other pyranopyridine isomers have been conducted.

For example, a statistically significant QSAR model was developed for a series of bronchodilatory active 4H-pyrano[3,2-c]pyridine-3-carbonitriles. This model successfully described the bioactivity of these compounds, indicating that computational approaches can be valuable in predicting the activity of new analogs and guiding the design of more potent compounds.

A similar QSAR study could be envisioned for this compound derivatives. By systematically synthesizing and testing a series of analogs with variations in substituents and their positions, a predictive QSAR model could be developed. Such a model would be instrumental in understanding the key structural features required for a desired biological activity and in prioritizing the synthesis of novel compounds with improved therapeutic potential.

Biological Interactions and Mechanistic Insights of Pyrano 2,3 B Pyridine Derivatives Excluding Clinical Studies

In Vitro Studies on Cellular Pathways and Molecular Targets

The in vitro evaluation of pyrano[2,3-b]pyridine derivatives has revealed significant interactions with various cellular pathways and molecular targets, highlighting their potential as modulators of biological processes. These studies, conducted on isolated enzymes, receptors, and cell lines, provide a foundational understanding of their mechanisms of action at the molecular level.

Investigation of Enzyme Inhibition or Activation Mechanisms

While specific studies on the direct enzyme inhibition or activation mechanisms of 7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine are not extensively detailed in the reviewed literature, research on related pyranopyrazole derivatives offers insights into potential activities. For instance, a series of pyrano[2,3-c]pyrazole derivatives were evaluated for their inhibitory efficiency against SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov In these studies, certain derivatives demonstrated significant inhibitory percentages against the enzyme, suggesting that the pyranopyridine scaffold can serve as a basis for the development of enzyme inhibitors. nih.gov Another study on pyrano[2,3-c] pyrazole (B372694) derivatives showed their interaction with bacterial enzymes like E. coli MurB, indicating the potential for this class of compounds to interfere with microbial enzymatic pathways. biointerfaceresearch.com

Receptor Binding Profiling and Ligand-Receptor Interactions

A notable finding in the study of pyrano[2,3-b]pyridine derivatives is their interaction with cannabinoid receptors. One such derivative, YX-2102, was identified as a potent agonist for the cannabinoid receptor 2 (CB2R). nih.gov The binding affinity of YX-2102 to CB2R was determined to be high, with a Ki value of 0.35 µM. nih.gov This demonstrates a specific and strong interaction with the receptor, suggesting that compounds based on the pyrano[2,3-b]pyridine scaffold can be designed to target specific receptor systems. The activation of CB2R is known to play a role in various physiological processes, including inflammation and fibrosis. nih.gov

Additionally, a 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative has been characterized as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with an IC50 of 6.0 nM for a lead compound. nih.gov This indicates that this class of compounds can modulate receptor activity without directly competing with the endogenous ligand.

Table 1: Receptor Binding Affinity of a Pyrano[2,3-b]pyridine Derivative

Compound Receptor Binding Affinity (Ki) Reference

Modulation of Signal Transduction Cascades

The interaction of pyrano[2,3-b]pyridine derivatives with their molecular targets can lead to the modulation of downstream signal transduction cascades. For example, the CB2R agonist YX-2102 was found to suppress the TGF-β1-Smad2/3 signaling pathway in A549 lung cancer cells. nih.gov Treatment with YX-2102 led to a marked reduction in the phosphorylation of Smad2 and Smad3, which are key mediators of TGF-β1 signaling. nih.gov Furthermore, this compound was shown to promote the activation of the Nrf2-Smad7 pathway. nih.gov Smad7 is an inhibitor of TGF-β1/Smad signaling, and its upregulation by YX-2102 contributes to the attenuation of the fibrotic response. nih.gov

Cellular Response Phenotypes in Non-Human Cell Lines

The modulation of cellular pathways by pyrano[2,3-b]pyridine and its analogs translates into observable cellular response phenotypes, such as effects on cell proliferation and the induction of programmed cell death.

Anti-proliferative Effects and Cell Cycle Modulation

Derivatives of the broader pyranopyridine class have demonstrated significant anti-proliferative effects against various cancer cell lines. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives, which are structurally related to the subject compound, were evaluated for their cytotoxic activity. These compounds exhibited a range of IC50 values against several human cancer cell lines, including lung (A549), colon (HCT116), and leukemia (CCRF-CEM) cells. mdpi.com Notably, some of these derivatives showed accumulation of cells in the G0/G1 phase of the cell cycle at concentrations five times their IC50 value, indicating an interference with cell cycle progression. mdpi.com

Similarly, 4-arylpyrano-[3,2-c]-pyridones have shown micromolar and submicromolar anti-proliferative activity in the HeLa human cervical adenocarcinoma cell line. nih.gov Another study on novel pyrano[3,2-c]pyridine derivatives reported their inhibitory effects on the proliferation of MCF-7 breast cancer cells in a dose- and time-dependent manner. nih.govsemanticscholar.org

Table 2: Anti-proliferative Activity of Pyrano[3,2-c]pyridine Derivatives against MCF-7 Cells

Compound IC50 (µM) after 24h Reference
P.P 100±5.0 nih.gov
TPM.P 180±6.0 nih.gov
4-CP.P 60±4.0 nih.gov

Investigations of Apoptosis Induction and Programmed Cell Death Pathways

A significant cellular response to treatment with pyranopyridine derivatives is the induction of apoptosis, or programmed cell death. The aforementioned 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis in the CCRF-CEM cancer cell line. mdpi.com This apoptotic induction was associated with the inhibition of DNA and RNA synthesis. mdpi.com

Studies on 4-arylpyrano-[3,2-c]-pyridones also revealed them to be strong inducers of apoptosis in Jurkat cells, a human T-lymphocyte cell line. nih.gov The extent of apoptosis induction was comparable to that of the known anti-mitotic agent colchicine. nih.gov Further investigation into pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone derivatives confirmed their potent apoptosis-inducing ability in HeLa and MCF-7 cancer cell lines, as evidenced by flow cytometric annexin-V staining and DNA laddering assays. nih.gov For the most potent pyrano[3,2-c]pyridine derivative against MCF-7 cells (4-CP.P), a time-dependent increase in the percentage of apoptotic cells was observed, reaching 74% after 72 hours of treatment. semanticscholar.org This was accompanied by an increase in the sub-G1 population in cell cycle analysis, which is indicative of apoptotic cells. nih.gov

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
7-chloro-(4-thioalkylquinoline) derivatives
4-arylpyrano-[3,2-c]-pyridones
YX-2102
Pyrano[2,3-c]pyrazole derivatives
4-CP.P
P.P
TPM.P
3-NP.P

Despite a thorough search of available scientific literature, no specific information was found regarding the biological interactions and mechanistic insights of the chemical compound This compound .

Furthermore, the investigation into the mechanistic elucidation of its biological effects at the molecular level also returned no specific findings. There is no published research on the identification and validation of its molecular targets using chemical probes, nor are there any reports of biochemical assays used to characterize its molecular interactions.

Therefore, it is not possible to provide the requested article with the specified outline and content, as the necessary scientific data for "this compound" does not appear to be available in the public domain.

Future Research Directions and Applications As Chemical Probes

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Future synthetic efforts for 7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine and its derivatives should prioritize green chemistry principles to enhance efficiency and sustainability. Traditional multi-step syntheses often suffer from drawbacks like harsh reaction conditions, long durations, and the use of hazardous solvents. researchgate.net Modern approaches such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly solvents like water or ethanol-water mixtures can offer significant improvements. nih.govresearchgate.net

Multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, are particularly attractive. nih.gov These reactions increase efficiency by reducing the number of synthetic steps and purification processes. For instance, an MCR approach could be designed using a chlorinated pyridine (B92270) precursor to directly assemble the 7-chloro-pyrano[2,3-b]pyridine core. The use of reusable, benign catalysts, such as nano-catalysts or biodegradable catalysts like L-tyrosine, could further enhance the environmental friendliness of these synthetic routes. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrano-Heterocycles

Method Catalyst/Conditions Advantages Disadvantages
Conventional Heating Basic catalysts (e.g., piperidine (B6355638), triethylamine) in organic solvents Well-established procedures Long reaction times, often harsh conditions, use of volatile organic solvents
Microwave Irradiation L-tyrosine, Potassium t-butoxide Drastically reduced reaction times (minutes vs. hours), improved yields Requires specialized equipment, scalability can be a concern
Ultrasound Irradiation Cerric ammonium (B1175870) nitrate (B79036) in aqueous media Enhanced reaction rates, mild conditions Specialized equipment needed
Green Catalysis in Water Sodium acetate, Tetrabutylammonium bromide (TBAB) Environmentally benign solvent, simple work-up, often high yields Substrate solubility can be a limiting factor

Exploration of Diverse Substitution Patterns on the this compound Core

The biological activity of heterocyclic compounds is highly dependent on the nature and position of substituents. A systematic exploration of substitution patterns on the this compound core is a critical next step. The chlorine atom at the 7-position provides a key handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of aryl, alkyl, and other functional groups. mdpi.com

Structure-activity relationship (SAR) studies are essential to understand how different substituents influence biological effects. nih.gov For example, research on related pyridine derivatives has shown that the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and halogens can significantly impact antiproliferative activity. nih.gov By creating a library of analogs with diverse substitutions on both the pyran and pyridine rings of the 7-chloro core, researchers can map the SAR for various biological targets, such as kinases, ion channels, or microbial enzymes. nih.govnih.gov This will guide the rational design of more potent and selective compounds.

Utilization of this compound as a Scaffold for Chemical Biology Tools

Beyond direct therapeutic applications, the this compound scaffold is well-suited for development into chemical probes for biological research. Chemical probes are small molecules used to study biological systems and validate drug targets. ufl.edu The pyrano[2,3-b]pyridine core can be modified to create these tools.

One promising avenue is the development of radiolabeled ligands for imaging applications, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). For example, a thiopyrano[2,3-b]pyridine derivative has been successfully labeled with Iodine-125 (¹²⁵I) to evaluate its potential as a radiopharmaceutical for tumor diagnosis. semanticscholar.orgnih.gov A similar strategy could be applied by incorporating a suitable radioisotope into the 7-chloro-pyrano[2,3-b]pyridine structure. Furthermore, the scaffold can be functionalized with fluorescent tags to create probes for cellular imaging or with reactive groups for affinity-based protein profiling to identify novel biological targets.

Integration of High-Throughput Screening with Mechanistic Investigations

To efficiently explore the therapeutic potential of this compound derivatives, high-throughput screening (HTS) should be employed. ufl.edu HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular assay. ufl.edu A library of diverse analogs, generated as described in section 7.2, could be screened against panels of cancer cell lines, microbial strains, or specific enzymes to identify initial "hits."

Following HTS, it is crucial to conduct detailed mechanistic studies on the most promising compounds. This involves determining the precise molecular target and mechanism of action. For example, if a derivative shows potent anticancer activity, follow-up studies could investigate its effect on key cellular processes like tubulin polymerization, cell cycle progression, or specific signaling pathways (e.g., EGFR, VEGFR-2). ekb.egnih.gov Computational modeling and molecular docking can complement experimental work by predicting binding modes and guiding further optimization of lead compounds. ekb.eg

Addressing Current Gaps in Understanding the Biological Profile of Pyrano[2,3-b]pyridine Derivatives

While the broader class of pyrano[2,3-b]pyridines has been associated with a wide range of biological activities, the specific profile of the 7-chloro-dihydro subclass remains largely uncharacterized. Published research on various pyrano[2,3-b]pyridine analogs has revealed promising activities, but these are often fragmented and focused on specific derivatives. nih.govekb.egekb.eg

A comprehensive biological profiling of this compound is needed. This involves systematic evaluation against a diverse array of biological targets. Based on the known activities of the parent scaffold, initial investigations should focus on antimicrobial, anticancer, and anti-inflammatory properties. nih.govekb.egresearchgate.net Establishing a clear biological profile for this specific chemical entity will fill a significant knowledge gap and provide a solid foundation for its future development in drug discovery.

Table 2: Known Biological Activities of Various Pyrano[2,3-b]pyridine Scaffolds

Activity Specific Derivative/Scaffold Research Finding
Antimicrobial Fused Spiro-Pyrano[2,3-b]pyridines Exhibited moderate to effective action against various fungi and bacteria, with one compound showing 90% inhibition of Staphylococcus aureus. ekb.egekb.eg
Anticancer Thiopyrano[2,3-b]pyridines Showed significant cytotoxic activity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines. semanticscholar.orgresearchgate.net
Potassium Channel Blockade Highly functionalized Pyrano[2,3-b]pyridines Several derivatives showed sub-micromolar activity as IKur (hKV1.5) channel blockers, a target for atrial fibrillation. nih.gov
Antiviral Pyrano[2,3-c]pyrazoles (related isomer) Derivatives identified as inhibitors of human coronavirus 229E replication. nih.gov
Neurotropic Activity Pyrano[4,3-d]thieno[2,3-b]pyridines Certain derivatives exhibited anticonvulsant and anxiolytic effects. nih.gov

Q & A

Q. What are the optimal synthetic routes for 7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound is typically synthesized via intramolecular inverse-electron-demand Diels-Alder (IEDDA) reactions. A validated approach involves bromoalkyne precursors heated in chlorobenzene (180–200°C) under microwave irradiation (3–6 bar pressure), achieving yields up to 82% . Key optimization steps include:

  • Temperature Control: Microwave irradiation ensures rapid, uniform heating, minimizing side reactions.
  • Solvent Selection: Chlorobenzene’s high boiling point and polarity stabilize transition states.
  • Purification: Flash chromatography with PE-EtOAc (8:2) resolves regioisomers.
    For functionalization, Suzuki coupling with furan-2-boronic acid (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 75°C) introduces aryl groups (74% yield) .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR: Look for characteristic signals:
    • δ 7.78 (d, J = 5.6 Hz, pyridine H), δ 4.64 (t, J = 8.8 Hz, dihydropyran CH₂), δ 3.23 (t, J = 8.8 Hz, adjacent CH₂) .
  • ¹³C NMR: Peaks at δ 168.4 (C=O), 147.2 (pyridine CH), and 68.4 (dihydropyran CH₂) confirm regiochemistry .
  • HRMS: Exact mass [M+1]⁺ = 199.9709 (C₇H₇ClNO⁷⁹Br) distinguishes isotopic patterns .
  • IR: Absence of alkyne stretches (~2100 cm⁻¹) confirms cyclization completion .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions (e.g., Suzuki, Sonogashira) with this compound derivatives be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Suzuki Coupling: Use Pd(PPh₃)₄ with electron-deficient boronic acids (e.g., 3,4-dimethoxyphenyl) to target the C4 position. For example, coupling 7-bromo derivatives with 3,4-dimethoxyphenylboronic acid (105°C, toluene/EtOH) achieves >70% yield .
  • Sonogashira Coupling: Activate the pyridine ring with electron-withdrawing groups (e.g., Cl) to direct alkynes to C6. A protocol using Pd(PPh₃)₂Cl₂/CuI in Et₃N (60°C, 24h) yields 44% for phenylacetylene derivatives .
  • Stille Coupling: Tributylstannanes (e.g., allyl) react preferentially at C4 under LiCl/DMF (90°C), avoiding pyridine nitrogen coordination .

Q. How do structural modifications (e.g., substituents at C4/C7) impact biological activity, such as HIPK2 inhibition or mGluR antagonism?

Methodological Answer:

  • HIPK2 Inhibition (Kidney Fibrosis): Oxadiazolyl substituents at C4 enhance binding to HIPK2’s ATP pocket. Molecular docking studies suggest that 5-substituted dihydropyrano[2,3-b]pyridines increase hydrophobic interactions (e.g., with Leu883) .
  • mGluR1 Antagonism: Bulky groups (e.g., cis-4-methoxycyclohexyl) at C7 improve CNS penetration and selectivity. JNJ16259685 (IC₅₀ = 3 nM) exploits dihydropyran’s rigidity to fit mGlu1’s allosteric site .
  • SAR Strategy: Combine QSAR models with in vitro assays (e.g., cAMP modulation for mGluRs) to prioritize analogs .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved for this compound class?

Methodological Answer:

  • Assay Standardization: Control variables like buffer pH (e.g., TRIS vs. HEPES) and cell lines (HEK293 vs. CHO for mGluRs) .
  • Metabolic Stability: Test liver microsome stability (human vs. rodent) to identify species-specific degradation. For example, CYP3A4-mediated oxidation of C7 substituents reduces bioavailability in rats .
  • Crystallography: Co-crystal structures (e.g., HIPK2-inhibitor complexes) resolve binding ambiguities .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.